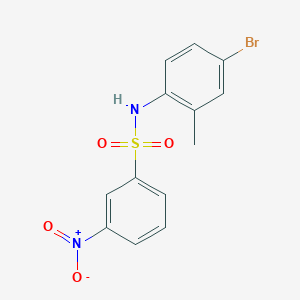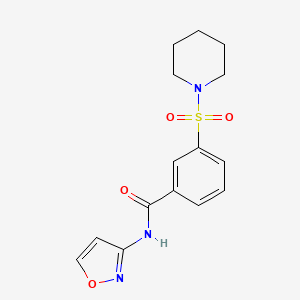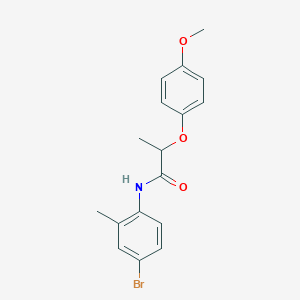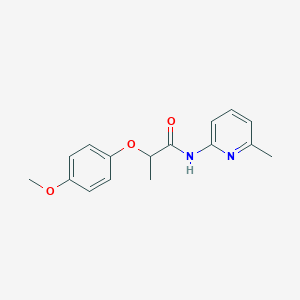![molecular formula C16H14Cl2N2O B4108142 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108142.png)
3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride
説明
3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride, also known as Clioquinol, is a synthetic organic compound that has been widely used in scientific research for its diverse biological activities. It belongs to the class of 8-hydroxyquinoline derivatives and has been extensively studied for its potential applications in the treatment of various diseases.
作用機序
The exact mechanism of action of 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride is not fully understood, but it is believed to involve multiple targets and pathways. 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has been shown to inhibit the activity of various enzymes, such as metalloproteases and kinases, and to modulate the expression of genes involved in inflammation and cell survival. 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has also been shown to chelate metal ions, such as copper and zinc, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various microorganisms, such as bacteria, fungi, and viruses. 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. In addition, 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has been shown to modulate the activity of neurotransmitters and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has several advantages for lab experiments, including its high potency, low toxicity, and availability in pure form. However, 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride also has some limitations, such as its poor solubility in water and its potential to form insoluble complexes with metal ions, which can interfere with some assays.
将来の方向性
There are several future directions for research on 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride. One area of interest is the development of new derivatives and analogs of 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride, including its interactions with metal ions and enzymes. Finally, 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has potential applications in the treatment of various diseases, and further studies are needed to explore its therapeutic potential in clinical settings.
科学的研究の応用
3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. 3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has also been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and other neurodegenerative disorders.
特性
IUPAC Name |
3-[(8-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O.ClH/c1-10-8-15(19-11-4-2-5-12(20)9-11)13-6-3-7-14(17)16(13)18-10;/h2-9,20H,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBSDCJJVZSELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)NC3=CC(=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({2-[(2-fluorobenzyl)amino]-2-oxoethyl}amino)piperidine-1-carboxylate](/img/structure/B4108068.png)

![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)


![N-(3-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethoxy}phenyl)propanamide](/img/structure/B4108117.png)

![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)

![N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4108153.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4108162.png)
![5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B4108163.png)